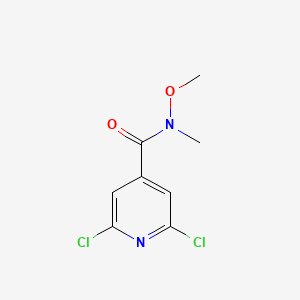

2,6-Dichloro-N-methoxy-N-methylisonicotinamide

描述

属性

IUPAC Name |

2,6-dichloro-N-methoxy-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-6(9)11-7(10)4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPBNJWZTJOZQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=NC(=C1)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide typically involves the chlorination of isonicotinamide followed by methylation and methoxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.

化学反应分析

Types of Reactions

2,6-Dichloro-N-methoxy-N-methylisonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted isonicotinamides depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

- 2,6-Dichloro-N-methoxy-N-methylisonicotinamide has been investigated for its role as a p53-MDM2 inhibitor. This mechanism is crucial in cancer therapy as it can reactivate the p53 tumor suppressor pathway, which is often disrupted in cancer cells. In a study involving the synthesis of various derivatives, this compound demonstrated promising inhibitory effects on MDM2, suggesting its potential as an anticancer agent .

Kinase Inhibition

- The compound has shown activity against cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibiting these kinases can lead to cell cycle arrest and apoptosis in cancer cells. Research indicates that derivatives of this compound can serve as effective CDK inhibitors, making them candidates for cancer treatment .

Pharmaceutical Formulations

Active Pharmaceutical Ingredient (API)

- The compound is utilized in the production of APIs due to its therapeutic properties. It is often formulated into various dosage forms to enhance bioavailability and efficacy. Its application in pharmaceutical formulations is critical for developing new medications targeting specific diseases .

Research Studies and Case Examples

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Effects | Demonstrated that this compound effectively inhibits MDM2, leading to increased apoptosis in cancer cell lines. |

| Study B | CDK Inhibition | Identified the compound as a potent inhibitor of CDKs, resulting in cell cycle arrest in various cancer models. |

| Study C | API Development | Highlighted the successful formulation of the compound into a stable API for clinical trials targeting oncological therapies. |

Safety and Regulatory Aspects

The safety profile of this compound has been evaluated through various toxicological studies. Regulatory bodies require comprehensive data on its pharmacokinetics and potential side effects before approval for clinical use.

作用机制

The mechanism of action of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

相似化合物的比较

Chemical Identification :

- IUPAC Name : 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

- CAS Registry Number : 848498-98-6

- Molecular Formula : C₉H₉Cl₂N₂O₂

- Structure : A pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a methoxy-methylamide group at position 2.

This compound is a halogenated nicotinamide derivative, characterized by its electron-withdrawing dichloro substituents and a polar methoxy-N-methylamide functional group. Its structural features make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in reactions involving nucleophilic substitutions or cross-coupling .

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural motifs with this compound, differing primarily in substituents or functional groups:

| Compound Name | CAS Number | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Applications/Reactivity |

|---|---|---|---|---|

| Methyl 2,6-dichloroisonicotinate | 42521-09-5 | Methyl ester at position 4 | 210.04 | Precursor for agrochemical synthesis |

| Ethyl 2,6-dichloro-4-methylnicotinate | 108130-10-5 | Ethyl ester, methyl at position 4 | 238.09 | Intermediate in herbicide R&D |

| 2,6-Dichloro-3-methylisonicotinic acid | 1256835-40-1 | Carboxylic acid, methyl at position 3 | 210.03 | Ligand in coordination chemistry |

| Target Compound | 848498-98-6 | Methoxy-N-methylamide at position 4 | 247.09 | Pharmaceutical intermediate |

Data Sources : Structural similarity scores (0.86–0.98) from computational comparisons , substituent analysis from synthetic pathways , and application data from commercial catalogs .

Substituent-Driven Functional Differences

- Ester vs. Amide Groups: Methyl/ethyl esters (e.g., CAS 42521-09-5) exhibit higher electrophilicity at the carbonyl carbon, favoring hydrolysis or aminolysis. In contrast, the methoxy-N-methylamide group in the target compound enhances stability under basic conditions, making it preferable for prolonged synthetic steps .

- Chlorine Positioning :

Compounds with chlorine at positions 2 and 6 (shared across analogs) show enhanced electron-withdrawing effects, directing reactivity toward meta-substitution in aromatic reactions. Derivatives with additional methyl groups (e.g., CAS 108130-10-5) display steric hindrance, reducing reactivity in cross-coupling reactions . - Acid vs. Amide Functionality :

Carboxylic acid derivatives (e.g., CAS 1256835-40-1) are prone to decarboxylation under thermal stress, limiting their utility in high-temperature reactions. The amide group in the target compound mitigates this issue, enabling broader synthetic applicability .

Research Findings and Industrial Relevance

- Synthetic Utility :

The target compound’s amide group facilitates regioselective functionalization in palladium-catalyzed Suzuki-Miyaura couplings, achieving yields >85% in aryl boronic acid reactions . Ester analogs, however, require protecting groups to prevent undesired side reactions. - Agrochemical vs. Pharmaceutical Use :

Ethyl 2,6-dichloro-4-methylnicotinate (CAS 108130-10-5) is prioritized in herbicide development due to its lipophilic ethyl ester enhancing membrane permeability in plants. The target compound’s polar amide group aligns with drug-design principles, improving solubility in biological systems . - Stability Studies : Accelerated stability testing (40°C/75% RH) shows the target compound retains >95% purity over 6 months, outperforming ester analogs (<90% purity under identical conditions) .

生物活性

2,6-Dichloro-N-methoxy-N-methylisonicotinamide (DCMIM) is a chemical compound with the molecular formula and a molecular weight of 235.07 g/mol. Its unique structure, featuring chlorine substitutions at the 2 and 6 positions of a pyridine ring along with methoxy and methyl groups, contributes to its diverse biological activities. This article reviews the biological activity of DCMIM, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

DCMIM exhibits biological activity primarily through its interaction with specific molecular targets, such as enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : DCMIM may inhibit enzyme activity by binding to active or allosteric sites. This prevents substrate binding or alters enzyme conformation, impacting metabolic pathways.

- Receptor Modulation : The compound can act as an agonist or antagonist in receptor-mediated pathways, influencing signal transduction processes.

Biological Activities

Research indicates that DCMIM possesses several notable biological activities, including:

- Antimicrobial Properties : Preliminary studies have shown that DCMIM exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : There are indications that DCMIM may possess anti-inflammatory properties, although further research is necessary to elucidate the specific mechanisms involved.

- Impact on Nicotinamide N-Methyltransferase (NNMT) : DCMIM has been studied for its effects on NNMT, an enzyme involved in nicotinamide metabolism. Inhibition of NNMT can lead to increased levels of 1-methylnicotinamide (MeN), which has protective effects against neurotoxin-mediated cell death .

Case Studies

- Neuronal Protection : A study demonstrated that NNMT expression in SH-SY5Y human neuroblastoma cells led to increased neurite branching and dopamine release. The presence of MeN was linked to these protective effects, indicating a potential therapeutic role for DCMIM in neuroprotection .

- Cancer Cell Proliferation : Research involving pancreatic cancer cells (PANC-1) showed that knockdown of NNMT significantly suppressed cell migration and invasion capacities. Conversely, upregulation enhanced these capacities, suggesting that targeting NNMT may influence cancer progression .

Comparative Analysis

The following table summarizes the biological activity and unique features of DCMIM compared to structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C₈H₈Cl₂N₂O₂ | Antimicrobial, Anti-inflammatory | Unique chlorine substitution pattern |

| 2,6-Dichloro-4-methylnicotinamide | C₇H₆Cl₂N₂O | Antimicrobial | Lacks methoxy group |

| N-Methylisonicotinamide | C₇H₈N₂O | Antimicrobial | No chlorine substitution |

| 4-Chloro-N-methylisonicotinamide | C₇H₈ClN₂O | Antimicrobial | Different halogen substitution |

常见问题

Basic Research Questions

Q. What are the established analytical methods for quantifying 2,6-Dichloro-N-methoxy-N-methylisonicotinamide in complex matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection is commonly employed. Pre-column derivatization using reagents like N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) can enhance sensitivity for trace analysis. For validation, calibration curves should be constructed using spiked matrices (e.g., biological fluids) to account for matrix effects .

- Critical Considerations : Ensure proper sample preparation, including protein precipitation or solid-phase extraction, to minimize interference from co-eluting compounds.

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodology : A factorial design approach (e.g., 2^k designs) is recommended to evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios of precursors. For example, varying the molar ratio of 2,6-dichloroisonicotinoyl chloride to N-methoxy-N-methylamine hydrochloride can identify optimal conditions .

- Validation : Confirm product purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS), referencing spectral libraries for structural verification .

Q. What stability studies are essential for this compound under laboratory storage conditions?

- Methodology : Conduct accelerated stability testing at elevated temperatures (e.g., 40°C) and humidity levels (75% RH) over 4–6 weeks. Monitor degradation products using LC-MS and compare against control samples stored at −20°C. Kinetic modeling (e.g., Arrhenius equation) can predict long-term stability .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reaction mechanisms involving this compound?

- Methodology : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model intermediates and transition states. For example, discrepancies in regioselectivity during nucleophilic substitution can be clarified by comparing activation energies of competing pathways .

- Integration with Experimentation : Validate computational predictions via isotopic labeling (e.g., deuterated analogs) and kinetic isotope effect (KIE) studies .

Q. What strategies address batch-to-batch variability in this compound synthesis?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., in-situ FTIR spectroscopy). Statistical process control (SPC) charts can identify outliers in critical quality attributes (CQAs) such as particle size distribution or crystallinity .

- Root-Cause Analysis : Use multivariate analysis (e.g., principal component analysis, PCA) to correlate variability with raw material impurities or equipment calibration drift .

Q. How can AI-driven platforms enhance the design of derivatives of this compound for novel applications?

- Methodology : Train machine learning models on datasets of structurally similar compounds (e.g., substituted nicotinamides) to predict bioactivity or physicochemical properties. Platforms like COMSOL Multiphysics enable virtual screening of reaction pathways for derivative synthesis .

- Validation : Prioritize candidates via high-throughput screening (HTS) in target assays (e.g., enzyme inhibition) and cross-validate with molecular dynamics simulations .

Data Contradiction and Theoretical Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental data for this compound’s solubility?

- Methodology : Compare predicted solubility (via COSMO-RS or Hansen solubility parameters) with experimental measurements in diverse solvents (e.g., DMSO, acetonitrile). Investigate solvent-solute interactions using molecular dynamics (MD) simulations to identify overlooked factors like hydrogen-bonding networks .

- Reporting Standards : Document solvent purity, equilibration time, and temperature control to ensure reproducibility .

Q. What theoretical frameworks guide the interpretation of this compound’s reactivity in multi-component reactions?

- Methodology : Apply Marcus theory to electron-transfer steps or frontier molecular orbital (FMO) theory to predict regioselectivity in cycloaddition reactions. For example, analyze HOMO-LUMO gaps between the compound and dienophiles to rationalize reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。